molecular formula C10H9N3O2 B1297114 2,3-Dimethyl-6-nitroquinoxaline CAS No. 2942-03-2

2,3-Dimethyl-6-nitroquinoxaline

Cat. No. B1297114
CAS RN: 2942-03-2
M. Wt: 203.2 g/mol
InChI Key: XDRSTGHGOVMLRX-UHFFFAOYSA-N
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Patent
US04540693

Procedure details

A stirred mixture of 4-nitro-o-phenylenediamine (Fairmont) (105 g, 0.69 mole) and 2,3-butanedione (Aldrich) (59 g, 0.69 mole) in 1.5 L of SDA-32 was heated at reflux for 4 hours. The reaction mixture was let stand at room temperature overnight. The crystallized intermediate was chilled and collected to give after ether wash 62.9 g (44.9%) of known solid. The intermediate was used without further purification in step B.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2].[CH3:12][C:13](=O)[C:14](=O)[CH3:15]>>[CH3:12][C:13]1[C:14]([CH3:15])=[N:11][C:6]2[C:7](=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)N
Name
Quantity
59 g
Type
reactant
Smiles
CC(C(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The crystallized intermediate was chilled
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
to give after ether
WASH
Type
WASH
Details
wash 62.9 g (44.9%) of known solid
CUSTOM
Type
CUSTOM
Details
The intermediate was used without further purification in step B

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC=C(C=C2N=C1C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.